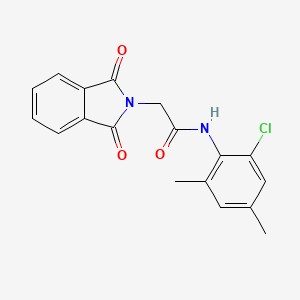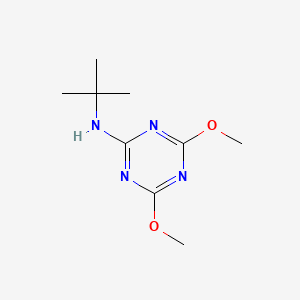
1-(4-fluorophenyl)-4-(4-methoxy-2,3-dimethylbenzyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 1-(4-fluorophenyl)-4-(4-methoxy-2,3-dimethylbenzyl)piperazine and related compounds has been a subject of interest to understand the chemical pathways and optimize the yield. Kawashima, Satomi, and Awata (1991) investigated the biotransformation of a closely related compound, highlighting the pathways of O-demethylation, N-dealkylation, and hydroxylation as main transformation routes in rats (Kawashima, Satomi, & Awata, 1991). Similarly, Hsin et al. (2008) designed and synthesized analogs to study the role of various substituents on binding affinity, demonstrating the synthetic versatility and the impact of minor changes in molecular structure on the compound's activity (Hsin et al., 2008).
Molecular Structure Analysis
The molecular structure of 1-(4-fluorophenyl)-4-(4-methoxy-2,3-dimethylbenzyl)piperazine is characterized by the presence of a piperazine ring, a fluorophenyl group, and a methoxy-dimethylbenzyl moiety. Sanjeevarayappa et al. (2015) conducted X-ray diffraction studies on a similar compound, revealing detailed insights into the crystallographic parameters and intermolecular interactions that dictate the compound's solid-state structure (Sanjeevarayappa et al., 2015).
Chemical Reactions and Properties
The compound undergoes various chemical reactions, including but not limited to, nucleophilic substitution, reduction, and fluorination. Mishra and Chundawat (2019) synthesized a series of derivatives through such reactions, identifying compounds with significant antimicrobial activity, showcasing the chemical versatility and potential applications of these molecules (Mishra & Chundawat, 2019).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and stability, play a crucial role in the compound's application and handling. However, specific studies focusing on the physical properties of 1-(4-fluorophenyl)-4-(4-methoxy-2,3-dimethylbenzyl)piperazine were not identified in this search. Generally, the physical properties of similar compounds depend significantly on their molecular structure, particularly the functional groups present.
Chemical Properties Analysis
The chemical properties, including reactivity with other substances, pH stability, and functional group reactions, are essential for understanding the compound's behavior in different environments. While direct studies on 1-(4-fluorophenyl)-4-(4-methoxy-2,3-dimethylbenzyl)piperazine were not found, the research by Ohtaka et al. (1989) on the synthesis of related metabolites provides insight into the compound's chemical stability and reactivity under various conditions (Ohtaka et al., 1989).
Propriétés
IUPAC Name |
1-(4-fluorophenyl)-4-[(4-methoxy-2,3-dimethylphenyl)methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25FN2O/c1-15-16(2)20(24-3)9-4-17(15)14-22-10-12-23(13-11-22)19-7-5-18(21)6-8-19/h4-9H,10-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZKCUIUWLITPHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C)OC)CN2CCN(CC2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-bromophenyl)-2-[(3-hydroxy-6-methyl-1,2,4-triazin-5-yl)thio]acetamide](/img/structure/B5667310.png)
![5-chloro-N-[(3R*,4S*)-4-cyclopropyl-1-(methylsulfonyl)-3-pyrrolidinyl]-2-methyl-4-pyrimidinecarboxamide](/img/structure/B5667311.png)



![1-(2-methoxyphenyl)-4-[4-(methylthio)benzyl]piperazine](/img/structure/B5667343.png)
![4-[(2-cyclopropyl-5-pyrimidinyl)carbonyl]-1-methyl-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5667353.png)
![2-{(3R*,4R*)-3-(hydroxymethyl)-4-[(4-methylpiperazin-1-yl)methyl]pyrrolidin-1-yl}-2-oxo-N-phenylacetamide](/img/structure/B5667356.png)
![4-[(2-methyl-1-benzofuran-5-yl)carbonyl]thiomorpholine](/img/structure/B5667368.png)

![N,N-dimethyl-2-{2-[1-(3-quinolinylcarbonyl)-4-piperidinyl]-1H-imidazol-1-yl}ethanamine](/img/structure/B5667384.png)
![2-amino-4-ethyl-6-{[2-(4-methylphenyl)-2-oxoethyl]thio}-3,5-pyridinedicarbonitrile](/img/structure/B5667393.png)
![N-methyl-N-{[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B5667400.png)